Sevelamer carbonate

Description

Properties

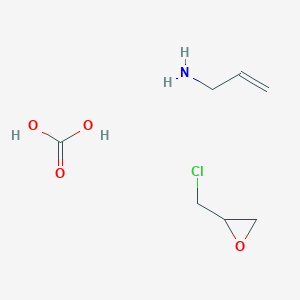

IUPAC Name |

carbonic acid;2-(chloromethyl)oxirane;prop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO.C3H7N.CH2O3/c4-1-3-2-5-3;1-2-3-4;2-1(3)4/h3H,1-2H2;2H,1,3-4H2;(H2,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PADGNZFOVSZIKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN.C1C(O1)CCl.C(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845273-93-0 | |

| Record name | Sevelamer carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845273-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allylamine polymer with 1-chloro-2,3-epoxypropane, carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Deep Dive into the Phosphate-Binding Mechanism of Sevelamer Carbonate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sevelamer (B1230288) carbonate is a cornerstone in the management of hyperphosphatemia in patients with chronic kidney disease (CKD). This non-absorbed, calcium-free, and metal-free polymer effectively reduces serum phosphorus levels by binding dietary phosphate (B84403) within the gastrointestinal tract. This technical guide elucidates the core mechanism of action of sevelamer carbonate, presenting a detailed overview of its chemical properties, binding kinetics, and the experimental methodologies used to characterize its efficacy. Quantitative data from key studies are summarized, and visual diagrams of the binding mechanism and experimental workflows are provided to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Core Mechanism of Action: A Multi-faceted Interaction

This compound is a cross-linked polymer of polyallylamine.[1][2] The fundamental mechanism of its phosphate-binding action is centered on the numerous amine groups present on the polymer backbone.[3] These amines, being weakly basic, become protonated in the acidic environment of the stomach and remain partially protonated in the more neutral environment of the intestine. This protonation confers a positive charge to the polymer, enabling it to interact with negatively charged phosphate ions from dietary sources through two primary mechanisms:

-

Ionic Bonding: The positively charged ammonium (B1175870) groups on the sevelamer polymer chain electrostatically attract the negatively charged phosphate ions (H₂PO₄⁻, HPO₄²⁻, and PO₄³⁻). This forms strong ionic bonds, sequestering the phosphate and preventing its absorption into the bloodstream.[4]

-

Hydrogen Bonding: In addition to ionic interactions, the amine groups can also participate in hydrogen bonding with the oxygen atoms of the phosphate ions, further strengthening the polymer-phosphate complex.[3][4]

The resulting sevelamer-phosphate complex is insoluble and is subsequently excreted in the feces, effectively removing dietary phosphate from the body.[5][6] Unlike its predecessor, sevelamer hydrochloride, this compound has the added benefit of not contributing to metabolic acidosis, as it exchanges carbonate for phosphate ions.[1][7]

Quantitative Analysis of Phosphate Binding

The efficacy of this compound as a phosphate binder is quantified through in vitro binding studies that measure its binding capacity and affinity. These studies are crucial for establishing bioequivalence for generic formulations and for understanding the drug's performance under various physiological conditions.[8][9] The data is often analyzed using the Langmuir approximation to determine the binding parameter constants.[10]

Table 1: Summary of In Vitro Phosphate Binding Capacities of this compound

| Study Type | pH | Phosphate Concentration (mM) | Binding Capacity (mmol phosphate/g polymer) | Analytical Method | Reference |

| Equilibrium Binding | 4.0 & 7.0 | 1.0 - 38.7 | Data typically presented as Langmuir constants (k1 and k2) | Ion Chromatography | [10] |

| Equilibrium Binding | 4.0 & 7.0 | 1 - 40 | Not explicitly stated in abstract | Not specified | [11] |

| Kinetic Binding | 4.0 & 7.0 | 1 and 40 | Time-dependent binding profiles generated | Not specified | [11] |

Note: Specific binding capacity values can vary depending on the experimental conditions and the specific formulation of this compound tested.

Experimental Protocols for Characterizing Phosphate Binding

Standardized in vitro methods are essential for evaluating the phosphate-binding characteristics of this compound. The U.S. Food and Drug Administration (FDA) provides guidance on these methodologies for bioequivalence studies.[12][13]

In Vitro Equilibrium Phosphate Binding Study

This study determines the maximum phosphate binding capacity of this compound at equilibrium.

Methodology:

-

Preparation of Phosphate Solutions: A series of at least eight phosphate solutions with varying concentrations (e.g., ranging from 1 mM to 40 mM) are prepared.[11][12] Each solution should also contain 80 mM NaCl and 100 mM N,N-Bis(hydroxyethyl)-2-aminoethanesulfonic acid (BES) buffer.[12][13] Solutions are prepared at physiologically relevant pH values, typically pH 4.0 and pH 7.0.[10]

-

Incubation: A known amount of this compound (e.g., whole tablets) is added to a defined volume of each phosphate solution.[3][12] The mixtures are then incubated in a shaking water bath at 37°C for a sufficient duration to reach equilibrium (e.g., 120 minutes).[3][11]

-

Sample Processing: After incubation, the slurry is filtered to separate the sevelamer-phosphate complex from the unbound phosphate in the supernatant.[3]

-

Quantification of Unbound Phosphate: The concentration of unbound phosphate in the filtrate is determined using a validated analytical method such as:

-

Calculation of Bound Phosphate: The amount of phosphate bound to the this compound is calculated by subtracting the concentration of unbound phosphate from the initial phosphate concentration.[10]

-

Data Analysis: The binding data is often fitted to the Langmuir isotherm to determine the binding constants, k1 (affinity constant) and k2 (maximum binding capacity).[10][12]

In Vitro Kinetic Phosphate Binding Study

This study evaluates the rate at which this compound binds to phosphate.

Methodology:

-

Preparation of Phosphate Solutions: Two phosphate concentrations are typically used: the lowest and highest concentrations from the equilibrium binding study.[12][13] The solutions are buffered at pH 4.0 and pH 7.0 as in the equilibrium study.[12]

-

Incubation and Sampling: this compound is added to the phosphate solutions and incubated at 37°C with agitation. Samples are collected at multiple time points (e.g., 0.5, 1, 2, 3, and 4 hours) to monitor the binding process over time.[11]

-

Sample Processing and Analysis: The collected samples are filtered, and the concentration of unbound phosphate is quantified using a validated analytical method.[11]

-

Data Analysis: The amount of phosphate bound at each time point is calculated and plotted against time to generate a kinetic binding profile.[11]

Visualizing the Mechanism and Workflows

This compound Phosphate Binding Mechanism

Caption: this compound binds dietary phosphate in the GI tract, forming an insoluble complex that is excreted.

Experimental Workflow for In Vitro Binding Assay

Caption: Workflow for determining this compound's phosphate binding capacity in vitro.

Conclusion

The phosphate-binding mechanism of this compound is a well-defined process driven by fundamental chemical interactions. The protonated amine groups on the polymer backbone effectively sequester dietary phosphate through a combination of ionic and hydrogen bonding, leading to its excretion. The in vitro experimental protocols detailed herein provide a robust framework for quantifying the binding efficacy of this compound, which is critical for drug development and regulatory approval. This comprehensive understanding of its mechanism of action and the methodologies for its characterization is invaluable for researchers and scientists working to advance the treatment of hyperphosphatemia in CKD.

References

- 1. This compound in the treatment of hyperphosphatemia in patients with chronic kidney disease on hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tsijournals.com [tsijournals.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. google.com [google.com]

- 6. researchgate.net [researchgate.net]

- 7. Phosphate binders: Sevelamer in the prevention and treatment of hyperphosphataemia in chronic renal failure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In-vitro Equilibrium Phosphate Binding Study of this compound by UV-Vis Spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Comparison of Binding Parameter Constants between this compound Tablets and Renvela Tablets by a Validated Ion Chromatography Method [scirp.org]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

A Technical Guide to the Physicochemical Properties of Sevelamer Carbonate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core physicochemical properties of sevelamer (B1230288) carbonate, a non-absorbed, cross-linked polymeric amine. It is designed to be a comprehensive resource, detailing the structural, physical, and functional characteristics that are critical to its role as a phosphate (B84403) binder in the management of hyperphosphatemia in patients with chronic kidney disease (CKD).

Chemical Structure and Composition

Sevelamer carbonate is an amorphous, hygroscopic, and hydrophilic polymer.[1] Its structure consists of poly(allylamine hydrochloride) cross-linked with epichlorohydrin, in which carbonate serves as the counter-ion, replacing the chloride found in its predecessor, sevelamer hydrochloride.[2][3] This modification to the carbonate form provides an enhanced buffering capacity.[3]

As a highly cross-linked polymer, this compound does not have a traditional molecular weight; each particle is effectively a single molecule.[4] It is insoluble in water and organic solvents, instead forming a slurry when mixed with aqueous media.[1][4][5]

Physicochemical and Functional Properties

The key physicochemical and functional attributes of this compound are summarized in the tables below. These parameters are essential for defining the material's quality, performance, and for establishing bioequivalence for generic formulations.

Summary of Physicochemical Properties

This table outlines the fundamental physical and chemical characteristics of the this compound polymer.

| Property | Value / Description | Source(s) |

| Molecular Formula | (C₃H₇N·nH₂CO₃)₈₁₀z (C₉H₁₈N₂O·nH₂CO₃)₉₅z | [1] |

| Molecular Weight | Not applicable for a cross-linked polymer. A theoretical estimate for a 45 µm particle is in the range of 10¹² amu. | [4] |

| Appearance | White to off-white or pale yellow powder. | [1] |

| Solubility | Insoluble in water and organic solvents. | [1][4][5] |

| pH | 8.0 - 10.5 (as a 1% aqueous slurry). | [1] |

| Particle Size | 25 - 65 µm. | [4] |

| Swelling Index | ≤ 11. | [4] |

| Physical State | Amorphous, hygroscopic, and hydrophilic solid. | [1] |

| Biodegradation | Considered essentially non-biodegradable. | [4] |

Key Functional Attributes and Recommended Analytical Methods

The following table details the critical functional properties of this compound and the standard analytical techniques recommended by regulatory bodies, such as the U.S. Food and Drug Administration (FDA), for their characterization.[2][6]

| Functional Attribute | Recommended Analytical Method | Purpose |

| Phosphate Binding Capacity | In Vitro Equilibrium & Kinetic Binding Assays | Measures the primary therapeutic function; pivotal for bioequivalence studies. |

| Degree of Crosslinking | ¹³C Solid-State Nuclear Magnetic Resonance (SSNMR) | Quantifies the ratio of crosslinked amine groups to total amine groups, defining the polymer network structure. |

| Degree of Protonation | Thermogravimetric Analysis (TGA) | Measures the carbonate content, which is related to the polymer's buffering capacity. |

| Total Titratable Amine | Acid-Base Titration | Quantifies the total amine content available for protonation and phosphate binding. |

| Elemental Analysis | Combustion Analysis | Determines the content of Carbon (C), Hydrogen (H), and Nitrogen (N). |

Mechanism of Action

This compound's therapeutic effect is achieved locally within the gastrointestinal (GI) tract, as the polymer is not systemically absorbed.[7][8] The mechanism is multifaceted, involving primary phosphate binding and secondary bile acid sequestration.

-

Phosphate Binding : When administered with meals, the multiple amine groups on the polymer backbone become protonated in the acidic environment of the stomach and intestine.[1][3] These protonated amines then interact with negatively charged dietary phosphate ions through both ionic and hydrogen bonds.[3][9] This interaction forms an insoluble sevelamer-phosphate complex that cannot be absorbed and is subsequently excreted in the feces, thereby reducing the overall absorption of dietary phosphate and lowering serum phosphorus levels.[8][9]

-

Bile Acid Sequestration : The polymer also binds to bile acids in the intestine, interrupting their enterohepatic circulation.[9] This leads to increased fecal excretion of bile acids, which in turn stimulates the liver to convert more cholesterol into new bile acids.[9] This secondary mechanism contributes to a reduction in low-density lipoprotein (LDL) and total serum cholesterol levels.[1][9]

Key Experimental Protocols

Detailed and standardized experimental protocols are crucial for the characterization and quality control of this compound.

Protocol: In Vitro Equilibrium Phosphate Binding Assay

This protocol is adapted from FDA guidance and is considered a pivotal study for establishing the bioequivalence of this compound products.[2][6]

-

Objective: To determine the phosphate binding capacity of this compound by measuring the Langmuir binding constants (k₁ and k₂).

-

Materials:

-

This compound test and reference products.

-

Phosphate standard solutions of at least eight different concentrations.

-

Incubation medium: 80 mM NaCl and 100 mM N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (BES) buffer.[2][6]

-

Hydrochloric acid (HCl) for acid pre-treatment and pH adjustment.

-

Sodium hydroxide (B78521) (NaOH) for pH adjustment.

-

-

Methodology:

-

Acid Pre-treatment (Optional but Recommended): Incubate the sevelamer product in an acidic medium (e.g., 0.45 M HCl) to simulate gastric conditions before the binding step.[10] Studies are typically conducted with and without acid pre-treatment at pH 4.0 and 7.0.[2][6]

-

Incubation: Add a known amount of the sevelamer product (or the acid-pre-treated slurry) to each of the phosphate solutions with BES/NaCl buffer.

-

Incubate all samples at 37°C in a shaking water bath.[2][11] The incubation time should be sufficient to reach maximum binding equilibrium.[6]

-

Separation: After incubation, separate the solid polymer-phosphate complex from the solution via filtration (e.g., using a 0.22 µm membrane filter).[11][12]

-

Analysis: Measure the concentration of unbound phosphate remaining in the filtrate. Ion chromatography is a commonly used and recommended analytical technique for this measurement.[2][12][13]

-

-

Data Analysis:

-

Calculate the amount of phosphate bound to the polymer by subtracting the unbound phosphate concentration from the initial concentration.

-

Determine the Langmuir binding constants, k₁ (affinity constant) and k₂ (capacity constant), by plotting the data according to the Langmuir isotherm equation.[2][6][13]

-

Protocol: Swelling Index Determination

The swelling index measures the ability of the polymer to absorb water and swell, which is relevant to its transit and function in the GI tract.

-

Objective: To quantify the volume expansion of this compound in an aqueous medium.

-

Materials:

-

Dry this compound powder.

-

Graduated cylinder (e.g., 100 mL).

-

Purified water or a suitable buffer solution.

-

-

Methodology:

-

Accurately weigh a specified amount of dry this compound powder (e.g., 1.0 g).

-

Place the powder into a dry graduated cylinder and record the initial volume (V₀).

-

Add a sufficient amount of purified water (e.g., 50 mL) to the cylinder.

-

Seal the cylinder and shake vigorously for a short period to ensure the powder is fully wetted.

-

Allow the mixture to stand undisturbed for a specified period (e.g., 4 or 24 hours) to allow the polymer to swell completely.

-

Record the final volume of the swollen polymer mass (Vf).

-

-

Data Analysis:

-

Calculate the swelling index using the formula: Swelling Index = (Vf - V₀) / mass of sample (g). The result is expressed in mL/g.

-

References

- 1. tga.gov.au [tga.gov.au]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. apexbt.com [apexbt.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Sevelamer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 11. tsijournals.com [tsijournals.com]

- 12. CN117092274A - Method for determining this compound content - Google Patents [patents.google.com]

- 13. Comparison of Binding Parameter Constants between this compound Tablets and Renvela Tablets by a Validated Ion Chromatography Method [scirp.org]

An In-depth Technical Guide to the Synthesis and Characterization of Sevelamer Carbonate for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of sevelamer (B1230288) carbonate, a non-absorbed phosphate-binding polymer crucial in the management of hyperphosphatemia in patients with chronic kidney disease. This document details the chemical processes involved in its creation and the analytical techniques for its thorough characterization, presented in a manner accessible to researchers and professionals in drug development.

Introduction to Sevelamer Carbonate

This compound is an anion exchange resin with the same polymeric structure as sevelamer hydrochloride, where carbonate replaces chloride as the counter-ion.[1][2] The active moiety is a cross-linked polyallylamine polymer that binds phosphate (B84403) in the gastrointestinal tract, thereby reducing its absorption into the bloodstream.[3][4] The carbonate form was developed to offer the therapeutic benefits of sevelamer while also providing a source of bicarbonate, which can help to mitigate metabolic acidosis, a common complication in patients with chronic kidney disease.[5] this compound is a white to off-white, non-crystalline powder that is insoluble in water.[6]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the cross-linking of polyallylamine hydrochloride, followed by the conversion of the resulting sevelamer hydrochloride to this compound.

Core Synthesis: Cross-linking of Polyallylamine Hydrochloride

The fundamental step in producing the sevelamer polymer is the cross-linking of polyallylamine hydrochloride with a suitable cross-linking agent, most commonly epichlorohydrin.[2][6] This reaction creates a three-dimensional network structure essential for its phosphate-binding capacity.

Key Reactants:

-

Polyallylamine Hydrochloride (PAA·HCl): The primary polymer chain.

-

Epichlorohydrin: The cross-linking agent that forms 2-hydroxypropyl links between the polymer chains.[6]

-

Base (e.g., Sodium Hydroxide): Used to deprotonate the primary amine groups of polyallylamine, making them nucleophilic for reaction with epichlorohydrin.

The reaction is typically carried out in an aqueous medium under alkaline conditions. The degree of cross-linking is a critical parameter that influences the swelling properties and phosphate binding capacity of the final polymer.[7][8]

A general workflow for the synthesis is depicted below:

Caption: Figure 1: General Synthesis Workflow for this compound.

Conversion to this compound

Once sevelamer hydrochloride is synthesized and purified, it is converted to this compound. This is an ion exchange process where the chloride counter-ions are replaced by carbonate ions. Several methods can be employed for this conversion:[1]

-

Treatment with Sodium Carbonate or Sodium Bicarbonate: The sevelamer hydrochloride gel is treated with an aqueous solution of sodium carbonate or sodium bicarbonate.[1]

-

Carbon Dioxide Purging: Carbon dioxide gas is bubbled through a suspension of sevelamer hydrochloride in water.[1][2]

Following the conversion, the this compound is thoroughly washed with purified water to remove any residual salts and then dried to obtain the final product.[2]

Experimental Protocol: Synthesis of this compound

The following is a representative protocol based on procedures described in the scientific literature and patents.[1][2]

Materials:

-

Sevelamer Hydrochloride

-

Purified Water

-

Sodium Carbonate (or Sodium Bicarbonate or Carbon Dioxide gas)

Procedure:

-

Preparation of Sevelamer Hydrochloride Slurry: Suspend a known amount of sevelamer hydrochloride in purified water.

-

Conversion to this compound:

-

Method A (Sodium Carbonate): Add a solution of sodium carbonate to the sevelamer hydrochloride slurry with stirring. The reaction is typically carried out at a temperature between 25-75°C for 1-8 hours.[1]

-

Method B (Carbon Dioxide): Purge carbon dioxide gas through the sevelamer hydrochloride slurry under pressure at a temperature of 60-65°C for 7-8 hours with continuous stirring.[1][2]

-

-

Isolation and Washing: Filter the resulting this compound and wash it thoroughly with multiple portions of purified water to remove residual ions.

-

Drying: Dry the wet cake under vacuum at 90-95°C until a constant weight is achieved.[2]

-

Sieving: Sieve the dried polymer to obtain a uniform particle size.[1]

Characterization of this compound

A comprehensive characterization of this compound is essential to ensure its identity, purity, quality, and performance. A variety of analytical techniques are employed for this purpose.

Caption: Figure 2: Key Characterization Techniques for this compound.

Spectroscopic Characterization

-

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used for the identification of this compound by confirming the presence of its characteristic functional groups.[6] Differences in spectra between batches can sometimes indicate variations, such as the presence of carbonate.[9]

-

Solid-State 13C Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state 13C NMR is a powerful tool for elucidating the structure of the cross-linked polymer.[6] It can be used to confirm the polymer backbone and the presence of the cross-linking agent. A prominent peak around 164 ppm is indicative of the carbonate carbon.[2] This technique is also recommended for quantifying the degree of cross-linking.[10]

Thermal Analysis

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA is used to determine the loss on drying and the carbonate content through the weight loss associated with decarboxylation at elevated temperatures.[6][10][11] The thermal decomposition profile also provides information on the material's stability.[11]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can be used to identify thermal events such as glass transitions and decomposition. For this compound, DSC can show endothermic events corresponding to water loss and decarboxylation.[11]

Physicochemical and Functional Characterization

-

Phosphate Binding Capacity: This is a critical in vitro potency assay that measures the amount of phosphate bound by the polymer under simulated gastrointestinal conditions.[12] The unbound phosphate is quantified using techniques like ion chromatography or HPLC with a refractive index detector.[12][13][14] The binding capacity is often expressed in mmol of phosphate per gram of sevelamer.[8]

-

Total Titratable Amines: Titration methods are used to quantify the total amine content of the polymer.[6][10]

-

Particle Size Distribution: The particle size of the polymer can influence its hydration and binding kinetics. Laser diffraction is a common method for determining the particle size distribution.[6]

-

Swelling Index: The swelling index provides an indication of the degree of cross-linking. A higher degree of cross-linking generally results in a lower swelling index.[10]

Experimental Protocol: In Vitro Phosphate Binding Capacity

This protocol outlines a general procedure for determining the phosphate binding capacity of this compound.[12][13][14]

Materials and Reagents:

-

This compound

-

Phosphate stock solution (e.g., from Potassium Dihydrogen Phosphate)

-

Buffer solution (e.g., N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid, BES)

-

Sodium Chloride

-

Sodium Hydroxide (for pH adjustment)

-

HPLC system with a refractive index detector or an Ion Chromatograph

Procedure:

-

Preparation of Phosphate Buffer Solution: Prepare a series of phosphate solutions of known concentrations in a buffer (e.g., 100 mM BES, 80 mM NaCl) and adjust the pH to a physiologically relevant value (e.g., pH 7.0).[13]

-

Incubation: Accurately weigh a specific amount of this compound into a flask and add a known volume of the phosphate buffer solution.[12]

-

Equilibration: Incubate the mixture in a shaking water bath at 37°C for a sufficient time to reach binding equilibrium (e.g., 120 minutes).[12]

-

Separation: Filter the suspension to separate the polymer-phosphate complex from the solution containing the unbound phosphate.[12]

-

Quantification of Unbound Phosphate: Analyze the filtrate using a validated HPLC-RI or ion chromatography method to determine the concentration of unbound phosphate.[12][14]

-

Calculation: The amount of phosphate bound to the this compound is calculated by subtracting the concentration of unbound phosphate from the initial phosphate concentration. The binding capacity is then expressed as mmol of phosphate per gram of this compound.

Quantitative Data Summary

The following tables summarize typical quantitative data for this compound based on information from various sources.

Table 1: Typical Physicochemical Properties of this compound

| Parameter | Typical Value/Range | Reference(s) |

| Degree of Cross-linking | 12% - 18% | [8] |

| Carbonate Content | 4.36 - 4.78 meq/g | [1][2] |

| Chloride Content | < 0.5% | [1][2] |

| Loss on Drying | 5% - 10% | [1] |

Table 2: Typical Phosphate Binding Capacity of this compound

| pH Condition | Phosphate Binding Capacity (mmol/g) | Reference(s) |

| Not specified | 5.45 - 5.75 | [1][2] |

| pH 7.0 | Approximately 5.56 | [12] |

Conclusion

The synthesis and characterization of this compound are critical processes for ensuring the quality, safety, and efficacy of this important therapeutic agent. The synthesis involves a controlled polymerization and cross-linking process, followed by a conversion to the carbonate salt. A comprehensive suite of analytical techniques is necessary to fully characterize the polymer's structure, physicochemical properties, and functional performance. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.

References

- 1. US20100331516A1 - Process for Preparation of this compound - Google Patents [patents.google.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. products.sanofi.us [products.sanofi.us]

- 5. wileymicrositebuilder.com [wileymicrositebuilder.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. researchgate.net [researchgate.net]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Spontaneous carbonate formation in an amorphous, amine-rich, polymeric drug substance: sevelamer HCl product quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. researchgate.net [researchgate.net]

- 12. tsijournals.com [tsijournals.com]

- 13. Comparison of Binding Parameter Constants between this compound Tablets and Renvela Tablets by a Validated Ion Chromatography Method [scirp.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Interactions of Sevelamer Carbonate with Phosphate Ions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sevelamer (B1230288) carbonate is a non-absorbed, calcium-free, and metal-free phosphate-binding polymer utilized in the management of hyperphosphatemia in patients with chronic kidney disease (CKD). Its therapeutic efficacy is rooted in its ability to sequester dietary phosphate (B84403) within the gastrointestinal tract, thereby preventing its absorption into the bloodstream. This guide provides a comprehensive overview of the molecular interactions between sevelamer carbonate and phosphate ions, detailing the binding mechanism, quantitative binding parameters, and the experimental protocols used for their determination.

Chemical Structure and Mechanism of Action

This compound is chemically identified as poly(allylamine-co-N,N'-diallyl-1,3-diamino-2-hydroxypropane) carbonate salt. The polymer backbone consists of multiple amine groups separated by one carbon atom.[1] In the acidic environment of the upper gastrointestinal tract, these amines become protonated, acquiring a positive charge. This polycationic structure allows for the binding of negatively charged phosphate ions through a combination of ionic and hydrogen bonding.[1] The carbonate anion serves as a buffer, mitigating the potential for metabolic acidosis that was observed with the hydrochloride salt of sevelamer. The resulting sevelamer-phosphate complex is insoluble and is excreted in the feces, effectively removing phosphate from the body.[2]

Quantitative Binding Parameters

The interaction between this compound and phosphate ions can be quantitatively described using the Langmuir adsorption model. This model provides two key parameters: the affinity constant (k₁) and the Langmuir capacity constant (k₂). The affinity constant reflects the strength of the interaction, while the capacity constant represents the maximum amount of phosphate that can be bound per unit weight of the polymer.

Langmuir Binding Constants

The following table summarizes the Langmuir binding constants for this compound with phosphate ions at different pH values, as determined by in vitro studies.[3]

| pH | Affinity Constant (k₁) (mM⁻¹) | Langmuir Capacity Constant (k₂) (mmol/g) | Reference |

| 4.0 | 0.13 | 5.85 | [3] |

| 7.0 | 0.08 | 5.18 | [3] |

Table 1: Langmuir binding constants for this compound with phosphate ions.

Thermodynamic Parameters

| Parameter | Value at 298 K (25°C) | Interpretation | Reference |

| Gibbs Free Energy (ΔG°) | -1.57 kJ/mol | The negative value indicates a spontaneous binding process. | [4] |

| Enthalpy (ΔH°) | +10.45 kJ/mol | The positive value suggests that the binding process is endothermic. | [4] |

| Entropy (ΔS°) | +40.3 J/mol·K | The positive value indicates an increase in disorder at the solid-liquid interface during binding. | [4] |

Table 2: Thermodynamic parameters for the binding of phosphate ions to sevelamer hydrochloride.[4]

Experimental Protocols

The determination of the phosphate-binding capacity of this compound involves in vitro assays that simulate the conditions of the gastrointestinal tract. The general workflow consists of incubating the polymer with a phosphate solution of known concentration, separating the polymer-phosphate complex, and quantifying the remaining unbound phosphate in the supernatant.

Protocol for Phosphate Binding Assay using Ion Chromatography

This protocol details the steps for determining the phosphate binding constants of this compound using ion chromatography to quantify unbound phosphate.[3][5]

-

Preparation of Phosphate Solutions:

-

Prepare a series of phosphate buffer solutions (e.g., using potassium dihydrogen phosphate) with concentrations ranging from 1 mM to 40 mM.[3]

-

Adjust the pH of the solutions to the desired levels (e.g., pH 4.0 and 7.0) using appropriate buffers (e.g., N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid, BES) and acids/bases (e.g., HCl, NaOH).[3][5]

-

The incubation medium should also contain salts to mimic physiological ionic strength, such as 80 mM NaCl.[6]

-

-

Incubation:

-

Accurately weigh a specific amount of this compound (e.g., whole tablets or a specified mass of powder).[6]

-

Add the this compound to a known volume of the prepared phosphate solution in a suitable vessel (e.g., conical flask).

-

Incubate the mixture at a physiological temperature (37°C) in a shaking water bath for a predetermined duration (e.g., 2-4 hours) to reach equilibrium.[2][5]

-

-

Sample Collection and Preparation:

-

Withdraw an aliquot of the slurry at the end of the incubation period.

-

Separate the solid polymer-phosphate complex from the supernatant containing unbound phosphate by filtration (e.g., using a 0.45 µm filter) or centrifugation.[3]

-

-

Quantification of Unbound Phosphate by Ion Chromatography:

-

Analyze the filtrate for its phosphate concentration using a validated ion chromatography (IC) system equipped with a suitable anion exchange column and a conductivity detector.

-

The eluent is typically an alkaline solution, such as 30 mM sodium hydroxide.[5]

-

-

Data Analysis:

-

Calculate the amount of phosphate bound to the this compound by subtracting the concentration of unbound phosphate from the initial phosphate concentration.

-

Determine the phosphate binding capacity (x/m) in mmol of phosphate per gram of polymer.[3]

-

Plot the unbound phosphate concentration (Ceq) versus the ratio of unbound concentration to binding capacity (Ceq / (x/m)).

-

Perform a linear regression on the data. The affinity constant (k₁) is calculated by dividing the intercept by the slope, and the Langmuir capacity constant (k₂) is the reciprocal of the slope.[3]

-

Protocol for Phosphate Quantification using UV-Vis Spectrophotometry

This protocol describes the colorimetric determination of unbound phosphate using the molybdenum blue method, which is a common alternative to ion chromatography.[7]

-

Preparation of Reagents:

-

Ammonium (B1175870) Molybdate (B1676688) Solution: Dissolve ammonium molybdate in dilute sulfuric acid.

-

Potassium Antimonyl Tartrate Solution: Dissolve potassium antimonyl tartrate in deionized water.

-

Ascorbic Acid Solution: Prepare a fresh solution of ascorbic acid in deionized water.

-

Combined Reagent: Mix the ammonium molybdate, sulfuric acid, and potassium antimonyl tartrate solutions. Add the ascorbic acid solution just before use.

-

-

Standard Curve Preparation:

-

Prepare a series of standard phosphate solutions of known concentrations.

-

To each standard, add the combined reagent and allow the color to develop for a specific time (e.g., 15-30 minutes).

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (typically around 880-890 nm) using a UV-Vis spectrophotometer.[7]

-

Plot a calibration curve of absorbance versus phosphate concentration.

-

-

Sample Analysis:

-

Take an aliquot of the filtrate from the this compound incubation (as described in section 4.1, step 3).

-

Add the combined reagent to the sample and allow for color development.

-

Measure the absorbance of the sample at the same wavelength used for the standards.

-

-

Calculation:

-

Determine the concentration of unbound phosphate in the sample using the standard curve.

-

Calculate the amount of bound phosphate and the binding constants as described in section 4.1, step 5.

-

Conclusion

The interaction of this compound with phosphate ions is a well-characterized physicochemical process that can be reliably quantified using in vitro binding assays. The Langmuir model provides a robust framework for determining the affinity and capacity of this interaction, which is crucial for the development and quality control of sevelamer-based phosphate binders. The experimental protocols outlined in this guide, utilizing either ion chromatography or UV-Vis spectrophotometry, offer reliable methods for obtaining the necessary data for regulatory submissions and further research in the field of phosphate-binding polymers.

References

- 1. tsijournals.com [tsijournals.com]

- 2. Comparison of Binding Parameter Constants between this compound Tablets and Renvela Tablets by a Validated Ion Chromatography Method [scirp.org]

- 3. Kinetic and thermodynamic evaluation of phosphate ions binding onto sevelamer hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. scispace.com [scispace.com]

- 7. sensors.myu-group.co.jp [sensors.myu-group.co.jp]

An In-depth Technical Guide on the Non-Absorbed Nature and Gastrointestinal Transit of Sevelamer Carbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sevelamer (B1230288) carbonate is a non-absorbed, calcium-free, and metal-free phosphate-binding polymer indicated for the control of hyperphosphatemia in patients with chronic kidney disease (CKD). Its therapeutic action is localized to the gastrointestinal (GI) tract, where it binds dietary phosphate (B84403), thereby preventing its systemic absorption. This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and experimental evidence that substantiates the non-absorbed nature and GI transit of sevelamer carbonate. Detailed experimental protocols for key in vitro and in vivo studies are provided, along with a quantitative summary of pivotal data. Visual diagrams of the mechanism of action and experimental workflows are included to facilitate a deeper understanding of this non-systemic therapeutic agent.

Introduction

Hyperphosphatemia is a common and serious complication of chronic kidney disease, contributing to mineral and bone disorders, cardiovascular calcification, and increased mortality.[1] Phosphate binders are a cornerstone of management, and this compound offers a therapeutic option that avoids the potential complications associated with calcium- and metal-based binders.[1][2] The efficacy and safety of this compound are fundamentally linked to its non-absorbed nature, which confines its pharmacological activity and potential adverse effects primarily to the gastrointestinal lumen.[3][4] This guide delves into the scientific basis for this critical attribute.

Physicochemical Properties and Mechanism of Action

This compound is a cross-linked polymer of polyallylamine hydrochloride where carbonate replaces chloride as the anion.[2][5] The active moiety, the sevelamer polymer, is a hydrogel that is not systemically absorbed.[4][6] In the acidic environment of the stomach and the more neutral pH of the intestine, the multiple amine groups on the polymer backbone become protonated.[7] These protonated amines interact with negatively charged phosphate ions from dietary sources through both ionic and hydrogen bonds.[7][8]

This binding sequesters dietary phosphate within the polymer matrix, forming an insoluble complex that cannot be absorbed by the intestinal epithelium.[8] The sevelamer-phosphate complex then transits through the gastrointestinal tract and is eliminated in the feces.[3][9]

In addition to phosphate, sevelamer has been shown to bind bile acids in the GI tract.[4][8] This secondary mechanism of action contributes to a reduction in low-density lipoprotein (LDL) cholesterol, an observed clinical benefit of sevelamer therapy.[10] By sequestering bile acids, sevelamer interrupts their enterohepatic circulation, compelling the liver to synthesize new bile acids from cholesterol, thereby lowering systemic cholesterol levels.[8]

Evidence for Non-Absorbed Nature

The non-systemic nature of sevelamer has been conclusively demonstrated in non-clinical and clinical studies using radiolabeled compounds.

Quantitative Data from Radiolabeled Studies

A mass balance study in healthy volunteers using 14C-labeled sevelamer hydrochloride (which contains the same active polymer as this compound) provides the most direct evidence of its lack of systemic absorption.[4] The results from this and supporting animal studies are summarized below.

| Study Type | Species | Radiolabel | Dose Administration | % Dose Recovered in Feces | % Dose Recovered in Urine | 14C in Blood | Reference(s) |

| Mass Balance | Human | 14C | Single Oral Dose | >99% (average) | <0.02% | Not detectable | [4] |

| ADME | Rat | 3H | Single Oral Dose | 98% (average) | Not significant | <0.1% (in tissues) | [11] |

Table 1: Summary of Recovery Data from Radiolabeled Sevelamer Studies

These data unequivocally show that sevelamer is not absorbed from the gastrointestinal tract and is quantitatively excreted in the feces.[4][11]

Experimental Protocol: Human Radiolabeled Mass Balance Study

While a specific, detailed protocol for the pivotal sevelamer study is proprietary, a general methodology for such a study, based on regulatory guidelines and common practices, is outlined below.[12][13]

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of a single oral dose of 14C-sevelamer in healthy subjects.

Study Design:

-

Type: Open-label, single-dose, mass balance study.[13]

-

Subjects: A small cohort of healthy adult volunteers (typically 6-8).[13]

-

Investigational Product: A single oral therapeutic dose of sevelamer containing a trace amount of 14C-sevelamer (typically 50-100 µCi).[12]

Methodology:

-

Pre-treatment: Subjects may be pre-treated with non-labeled sevelamer for a period to achieve steady-state conditions, although single-dose studies are often sufficient.[4][13]

-

Dosing: Subjects receive a single oral dose of the 14C-sevelamer formulation.

-

Sample Collection:

-

Blood: Serial blood samples are collected at pre-defined time points post-dose to determine the concentration of radioactivity in whole blood and plasma.

-

Urine and Feces: All urine and feces are collected from pre-dose until radioactivity in excreta returns to baseline levels (typically up to 96 hours or longer).[4]

-

-

Sample Analysis:

-

The total radioactivity in all samples (blood, plasma, urine, and homogenized feces) is quantified using liquid scintillation counting (LSC).[12]

-

-

Data Analysis:

-

The total amount of radioactivity recovered in urine and feces is calculated as a percentage of the administered radioactive dose.

-

Pharmacokinetic parameters for total radioactivity in blood/plasma (e.g., Cmax, AUC) are calculated, though for a non-absorbed drug, these are expected to be at or below the limit of quantification.

-

Gastrointestinal Transit

As a non-absorbed polymer, this compound transits through the GI tract with digested food.[14] It is not subject to enterohepatic circulation or other metabolic processes that would alter its transit time relative to other non-digestible materials. The primary clinical manifestations of its presence in the GI tract are its therapeutic effect (phosphate binding) and its adverse effect profile.

The most common adverse events are gastrointestinal in nature, including nausea, vomiting, diarrhea, and constipation.[15] These effects are consistent with the local action of a non-absorbed substance within the gut. In rare instances, more severe complications such as intestinal obstruction or perforation have been reported, underscoring the importance of its physical presence during transit.[14][16]

In Vitro Binding Studies

In vitro binding assays are crucial for characterizing the phosphate-binding capacity of this compound and for establishing bioequivalence for generic formulations.[5][17]

Experimental Protocol: In Vitro Phosphate Binding Assay

This protocol is a composite based on FDA guidance and published methodologies.[5][8]

Objective: To determine the equilibrium and kinetic phosphate binding characteristics of this compound tablets.

Materials:

-

This compound tablets (Test and Reference products).

-

Potassium dihydrogen phosphate (KH2PO4).

-

Sodium chloride (NaCl).

-

N,N-Bis(hydroxyethyl)-2-aminoethanesulfonic acid (BES) buffer.

-

Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment.

-

Orbital shaker incubator or USP Dissolution Apparatus II.

-

Analytical system for phosphate quantification (e.g., Ion Chromatography with suppressed conductivity detection).[8]

Methodology:

A. Equilibrium Binding Study

-

Media Preparation: Prepare phosphate solutions at a minimum of eight different concentrations (e.g., 1 to 40 mM) in a buffer containing 100 mM BES and 80 mM NaCl. Prepare two sets of these solutions, adjusting one to pH 4.0 and the other to pH 7.0.[5]

-

Incubation:

-

Sampling and Analysis:

-

Data Analysis:

-

Calculate the amount of phosphate bound to the polymer by subtracting the unbound concentration from the initial concentration.

-

Analyze the binding data using the Langmuir model to determine the affinity constant (k1) and the maximum binding capacity (k2).[3]

-

B. Kinetic Binding Study

-

Media Preparation: Prepare phosphate solutions at two concentrations (e.g., the lowest and highest used in the equilibrium study) at pH 4.0 and 7.0 as described above.[5]

-

Incubation:

-

Place a whole this compound tablet into a vessel for each condition.

-

Incubate at 37°C with constant agitation.

-

-

Sampling and Analysis:

-

Withdraw filtered samples at multiple time points (e.g., 5, 15, 30, 60, 90, 120 minutes) to capture the rate of binding.[1]

-

Quantify the unbound phosphate concentration in each sample.

-

-

Data Analysis:

-

Plot the amount of phosphate bound against time to determine the binding kinetics.

-

Conclusion

The therapeutic utility of this compound as a phosphate binder is predicated on its non-absorbed nature. Robust evidence from radiolabeled human mass balance studies confirms that the polymer is not systemically absorbed and is quantitatively eliminated in the feces. Its pharmacological action is confined to the lumen of the GI tract, where it effectively binds dietary phosphate and bile acids. The gastrointestinal transit of this compound is that of a non-digestible solid, and its most common side effects are a direct consequence of its local presence and action within the gut. The detailed in vitro and in vivo experimental methodologies described herein provide the framework for the continued evaluation of this important non-systemic drug.

References

- 1. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 2. tga.gov.au [tga.gov.au]

- 3. benchchem.com [benchchem.com]

- 4. products.sanofi.us [products.sanofi.us]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 7. ema.europa.eu [ema.europa.eu]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. Sevelamer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Bile acid binding to sevelamer HCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. clinmedjournals.org [clinmedjournals.org]

- 13. Human radiolabeled mass balance studies supporting the FDA approval of new drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A randomized, crossover design study of this compound powder and sevelamer hydrochloride tablets in chronic kidney disease patients on haemodialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Gastrointestinal complications induced by sevelamer crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In-vitro Equilibrium Phosphate Binding Study of this compound by UV-Vis Spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into Sevelamer: Foundational Research in Hyperphosphatemia Management

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sevelamer (B1230288), a non-absorbed, calcium-free phosphate-binding polymer, has become a cornerstone in the management of hyperphosphatemia in patients with chronic kidney disease (CKD). Its introduction marked a significant advancement from traditional calcium-based phosphate (B84403) binders, offering effective serum phosphorus control while mitigating the risks of hypercalcemia and potentially slowing the progression of vascular calcification.[1][2] This technical guide provides an in-depth exploration of the foundational research on sevelamer, detailing its core mechanism of action, summarizing key quantitative data from pivotal studies, and outlining the experimental protocols used to elucidate its efficacy and safety. Visualizations of key pathways and experimental workflows are provided to facilitate a comprehensive understanding of this critical therapeutic agent.

Core Mechanism of Action

Sevelamer hydrochloride and sevelamer carbonate, the two available forms of the drug, are cross-linked polymers of polyallylamine.[3] They are not absorbed from the gastrointestinal (GI) tract and exert their therapeutic effects entirely within the gut lumen.[1][3]

The primary mechanism of action involves the sequestration of dietary phosphate through ion exchange.[3] In the acidic environment of the stomach, the amine groups of the sevelamer polymer become protonated. As the polymer travels to the more alkaline environment of the small intestine, where the majority of phosphate absorption occurs, these protonated amines bind to negatively charged phosphate ions from ingested food.[3] This forms an insoluble sevelamer-phosphate complex that is subsequently excreted in the feces, thereby preventing the absorption of dietary phosphate into the bloodstream.[4]

Beyond its primary phosphate-binding activity, sevelamer has demonstrated several pleiotropic effects. It can also bind to bile acids in the GI tract, leading to a reduction in serum low-density lipoprotein (LDL) cholesterol.[4][5] Furthermore, research suggests that sevelamer may adsorb other molecules, such as certain uremic toxins and inflammatory mediators.[6]

Quantitative Data from Foundational Research

The efficacy of sevelamer in managing hyperphosphatemia and its impact on related biochemical parameters have been extensively studied. The following tables summarize key quantitative data from in vitro and clinical studies.

In Vitro Phosphate Binding Capacity

The phosphate-binding capacity of sevelamer is a critical determinant of its efficacy and is influenced by pH.

| pH | Initial Phosphate Concentration (mM) | Percentage of Bound Phosphate (Sevelamer HCl API) |

| 4.0 | 1.0 | 82.5% |

| 4.0 | 14.5 | 72.59% |

| 4.0 | 38.7 | 44.61% |

| 5.5 | 1.0 | 79.92% |

| 5.5 | 14.5 | 83.30% |

| 5.5 | 38.7 | 50.11% |

| Data adapted from an in vitro study on sevelamer hydrochloride active pharmaceutical ingredient (API).[7] |

Clinical Efficacy in Hyperphosphatemia Management

Clinical trials have consistently demonstrated sevelamer's ability to lower serum phosphorus levels in patients with CKD.

| Study Population | Treatment Duration | Baseline Serum Phosphorus (mg/dL) | End of Treatment Serum Phosphorus (mg/dL) | Mean Change in Serum Phosphorus (mg/dL) |

| CKD patients not on dialysis | 8 weeks | 6.2 ± 0.8 | 4.8 ± 1.0 | -1.4 ± 1.0 |

| Hemodialysis patients | 16 weeks | ~7.5 | ~5.1 | -2.4 |

| Data from a study on this compound in non-dialysis CKD patients[8][9] and a randomized trial of sevelamer hydrochloride in hemodialysis patients.[10] |

Effects on Other Biochemical Parameters

Sevelamer has been shown to have beneficial effects on lipid profiles and other markers of mineral and bone metabolism.

| Parameter | Sevelamer Group (Change) | Calcium-Based Binder Group (Change) |

| LDL Cholesterol (mg/dL) | -26.2 | No significant change |

| Total Cholesterol (mg/dL) | -20.2 | - |

| Serum Calcium (mg/dL) | -0.4 | - |

| Intact Parathyroid Hormone (pg/mL) | +32.9 | - |

| Serum p-cresyl sulfate (B86663) (mg/L) | -5.61 | - |

| Serum FGF23 (RU/mL) | -1670.36 | No significant change |

| Serum Klotho (pg/mL) | +63.59 | Borderline significant increase |

| Data compiled from multiple studies comparing sevelamer to calcium-based binders and placebo.[6][11][12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core experimental protocols used in the foundational research of sevelamer.

In Vitro Phosphate Binding Assay

This assay is fundamental to determining the phosphate-binding capacity of sevelamer.

Objective: To quantify the amount of phosphate bound by sevelamer in a controlled in vitro environment.

Materials:

-

Sevelamer hydrochloride or carbonate

-

Potassium dihydrogen phosphate (KH2PO4)

-

Sodium chloride (NaCl)

-

N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (BES) buffer

-

Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

-

Orbital shaker/incubator

-

Centrifuge and filtration apparatus (e.g., 0.45 µm filters)

-

Phosphate quantification method (e.g., Ion Chromatography, ICP-OES, or UV-Vis spectrophotometry)

Procedure:

-

Preparation of Phosphate Solutions: Prepare a series of standard phosphate solutions with varying concentrations (e.g., 1 to 40 mM) in a buffer solution containing 100 mM BES and 80 mM NaCl. Adjust the pH of separate sets of solutions to 4.0 and 7.0.[10][12]

-

Incubation: Add a pre-weighed amount of sevelamer to a defined volume of each phosphate standard solution (e.g., 300 mL).[10]

-

Equilibration: Place the samples in an orbital shaker and incubate at 37°C for a predetermined duration (e.g., 2-4 hours) to allow for binding to reach equilibrium.[10]

-

Separation: After incubation, separate the sevelamer-phosphate complex from the solution by centrifugation followed by filtration of the supernatant.

-

Quantification of Unbound Phosphate: Analyze the concentration of unbound phosphate remaining in the filtrate using a validated analytical method.[7][13]

-

Calculation of Binding Capacity: The amount of phosphate bound to sevelamer is calculated by subtracting the concentration of unbound phosphate from the initial phosphate concentration. The binding capacity is typically expressed as mmol of phosphate bound per gram of sevelamer.[13]

In Vivo Animal Studies (5/6 Nephrectomy Rat Model)

Animal models are essential for studying the in vivo efficacy and physiological effects of sevelamer. The 5/6 nephrectomy rat model is a commonly used model of chronic kidney disease.

Objective: To evaluate the efficacy of sevelamer in controlling hyperphosphatemia and its effects on markers of CKD-MBD in a uremic animal model.

Animal Model:

-

Male Sprague-Dawley rats.

-

Induction of uremia via a two-stage 5/6 nephrectomy.

Procedure:

-

Induction of Renal Failure: Surgically remove two-thirds of one kidney, followed by the complete removal of the contralateral kidney one week later.

-

Dietary Intervention: After a recovery period, randomize the uremic rats to different dietary groups:

-

High phosphorus diet (Control)

-

High phosphorus diet supplemented with sevelamer (e.g., 3% of the diet)

-

High phosphorus diet supplemented with a calcium-based binder (e.g., calcium carbonate)

-

-

Treatment Period: Maintain the rats on their respective diets for a specified duration (e.g., 3 to 6 months).

-

Sample Collection: Collect periodic blood and urine samples to measure serum and urinary levels of phosphorus, calcium, creatinine, and parathyroid hormone (PTH).

-

Tissue Analysis: At the end of the study, euthanize the animals and harvest tissues such as the aorta, heart, and kidneys for histological analysis and quantification of tissue calcification.

Human Clinical Trials

Randomized controlled trials are the gold standard for assessing the efficacy and safety of sevelamer in patients.

Objective: To evaluate the efficacy of sevelamer in lowering serum phosphorus levels and its impact on clinical outcomes in patients with hyperphosphatemia due to CKD.

Study Design: A typical study design is a multicenter, randomized, double-blind, placebo-controlled, or active-comparator (e.g., calcium-based binder) trial.

Patient Population:

-

Inclusion criteria typically include adults with CKD (often Stage 4 or 5 on dialysis) and a serum phosphorus level above a specified threshold (e.g., >5.5 mg/dL).[11]

-

Exclusion criteria may include dysphagia, severe gastrointestinal motility disorders, or major gastrointestinal surgery.[13]

Procedure:

-

Washout Period: Patients discontinue their existing phosphate binders for a washout period (e.g., 2 weeks) to establish a baseline hyperphosphatemic state.[13]

-

Randomization: Randomly assign eligible patients to receive either sevelamer or the control agent (placebo or active comparator).

-

Dose Titration: The dose of the study drug is typically titrated over several weeks to achieve a target serum phosphorus level.

-

Monitoring: Regularly monitor serum phosphorus, calcium, bicarbonate, PTH, and lipid levels throughout the study.

-

Efficacy Endpoints: The primary efficacy endpoint is often the change in serum phosphorus from baseline to the end of the treatment period. Secondary endpoints may include the proportion of patients achieving the target phosphorus level, changes in other biochemical markers, and assessment of adverse events.

Visualizations

Signaling Pathway: Sevelamer's Impact on the FGF23-Klotho Axis

Caption: Sevelamer reduces phosphate absorption, lowering serum phosphate and subsequently FGF23, while increasing Klotho.

Experimental Workflow: In Vitro Phosphate Binding Assay

Caption: A stepwise workflow for determining the in vitro phosphate binding capacity of sevelamer.

Logical Relationship: Sevelamer's Pleiotropic Effects

Caption: Sevelamer's multiple binding actions contribute to improved cardiovascular outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. [PDF] Randomized Clinical Trial of this compound on Serum Klotho and Fibroblast Growth Factor 23 in CKD. | Semantic Scholar [semanticscholar.org]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. products.sanofi.us [products.sanofi.us]

- 6. Efficacy and Tolerability of this compound in Hyperphosphatemic Patients Who Have Chronic Kidney Disease and Are Not on Dialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. This compound in the treatment of hyperphosphatemia in patients with chronic kidney disease on hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. Long-term sevelamer treatment lowers serum fibroblast growth factor 23 accompanied with increasing serum Klotho levels in chronic haemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. A phosphate binding assay for sevelamer hydrochloride by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

comprehensive literature review of sevelamer carbonate research

An In-depth Technical Guide on Sevelamer (B1230288) Carbonate Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sevelamer carbonate is a non-absorbed, calcium-free, and metal-free phosphate-binding polymer utilized in the management of hyperphosphatemia in patients with chronic kidney disease (CKD).[1] Hyperphosphatemia is a common and serious complication of CKD, associated with mineral and bone disorders, vascular calcification, and increased cardiovascular mortality.[2][3] this compound was developed as a buffered alternative to sevelamer hydrochloride to mitigate the risk of metabolic acidosis.[1][4] This review provides a comprehensive overview of the research on this compound, focusing on its mechanism of action, clinical efficacy, pleiotropic effects, and safety profile, supported by data from key clinical trials.

Mechanism of Action

This compound's primary mechanism involves the binding of dietary phosphate (B84403) within the gastrointestinal (GI) tract, thereby preventing its absorption into the bloodstream.[1][5] As a non-absorbed polymer, it acts locally in the gut.[6]

-

Phosphate Binding: The polymer's amine groups become protonated in the intestine. These protonated amines interact with negatively charged phosphate ions from dietary sources through ionic and hydrogen bonding.[7][8] This forms an insoluble sevelamer-phosphate complex that is subsequently excreted in the feces, effectively reducing the total amount of phosphate absorbed by the body.[6][7]

-

Bile Acid Sequestration: Sevelamer also binds to bile acids in the GI tract.[1][7] This interruption of the enterohepatic circulation of bile acids compels the liver to synthesize more bile acids from cholesterol. This process can lead to a reduction in serum levels of low-density lipoprotein cholesterol (LDL-C) and total cholesterol.[1][5][7]

Caption: Mechanism of action for this compound in the GI tract.

Clinical Efficacy

This compound has demonstrated efficacy in controlling serum phosphorus levels in CKD patients, both those on dialysis and not on dialysis.

Efficacy in Non-Dialysis CKD Patients

An open-label, dosage-titration study involving 46 hyperphosphatemic patients (CKD stages 4 and 5) not on dialysis showed that this compound treatment for 8 weeks resulted in a statistically significant decrease in mean serum phosphorus levels.[9] At the end of the treatment, 75% of patients with stage 4 CKD and 70% with stage 5 CKD achieved their target serum phosphorus levels.[9] A randomized controlled trial in Chinese pre-dialysis patients also confirmed that this compound significantly reduced serum phosphorus compared to placebo.[2]

Efficacy in Dialysis Patients

In patients undergoing hemodialysis, this compound has been shown to be as effective as sevelamer hydrochloride in controlling serum phosphorus.[4][10] A randomized, crossover study found that the mean serum phosphorus was 1.6 mmol/L during this compound treatment and 1.7 mmol/L during sevelamer hydrochloride treatment, demonstrating equivalence.[11]

Comparative Studies

This compound's clinical profile has been extensively compared against sevelamer hydrochloride and calcium-based phosphate binders (CBBs).

This compound vs. Sevelamer Hydrochloride

The primary difference between the two forms of sevelamer lies in their effect on serum bicarbonate. Sevelamer hydrochloride can contribute to metabolic acidosis because it releases a hydrochloride molecule when it binds to phosphate.[1] this compound, being a buffered form, does not have this effect and may be particularly beneficial for patients at risk of metabolic acidosis.[12][13] Clinical trials have shown that while both are equally effective at lowering phosphorus, this compound is associated with fewer gastrointestinal adverse events.[4][10]

This compound vs. Calcium-Based Binders (CBBs)

A key advantage of sevelamer over CBBs (like calcium acetate (B1210297) and calcium carbonate) is that it lowers phosphorus without increasing the body's calcium load.[1][3] This is clinically significant as a high calcium load is a risk factor for vascular calcification.[14]

-

Vascular Calcification: Several randomized trials suggest that sevelamer attenuates the progression of coronary and aortic calcification compared to CBBs.[14][15] One study found that in patients treated with calcium acetate, the mean Aortic Calcification Index (ACI) increased significantly over one year, whereas no significant increase was observed in the sevelamer group.[16]

-

Mortality: The impact on all-cause mortality is a subject of ongoing discussion. A 2015 meta-analysis of 13 randomized controlled trials concluded that sevelamer significantly lowered all-cause mortality compared with CBBs in patients with CKD.[17] However, other large observational studies have not found a significant difference in mortality between the two groups.[18]

-

Biochemical Markers: In comparative studies, sevelamer treatment is associated with lower total and LDL cholesterol, lower serum calcium, and a reduced risk of hypercalcemia compared to CBBs.[17][19]

| Study / Comparison | Patient Population | Duration | Key Efficacy Outcomes | Key Safety/Biochemical Outcomes | Citation |

| This compound vs. Placebo | 46 Non-Dialysis CKD (Stages 4-5) | 8 weeks | Significant decrease in serum phosphorus. | Significant increase in serum bicarbonate (16.6 to 18.2 mEq/L); Significant decrease in LDL cholesterol. | [9] |

| This compound vs. Placebo | 202 Non-Dialysis CKD (China) | --- | Mean serum phosphorus decreased by 0.22 mmol/L vs. an increase of 0.05 mmol/L in placebo (p<0.0001). | Similar adverse event profiles. | [2] |

| This compound vs. Sevelamer HCl | 31 Hemodialysis Patients | 8 weeks (crossover) | Equivalent control of serum phosphorus (1.6 vs. 1.7 mmol/L). | Fewer GI adverse events with this compound. | [10][11] |

| This compound vs. Calcium Acetate | 50 CKD (Stages 4-5) | 1 year | No significant change in Aortic Calcification Index (ACI) with sevelamer; significant increase with calcium acetate. | Sevelamer decreased LDL-C, triglycerides, and hs-CRP; calcium acetate increased inflammatory markers. | [16] |

| This compound vs. Calcium Acetate | 50 CKD (Stages 3-4) | 12 weeks | Sevelamer reduced serum phosphate and FGF-23; no change with calcium acetate. | Sevelamer increased HDL-C; decreased inflammatory markers (IL-8, IFN-γ, TNFα). IL-6 increased with calcium acetate. | [19][20] |

| Meta-Analysis: Sevelamer vs. CBBs | 3799 CKD (Stages 3-5D) | Various | No significant difference in end-of-treatment serum phosphate. | Sevelamer significantly lowered all-cause mortality (RR 0.54); reduced risk of hypercalcemia (RR 0.30); lowered LDL-C. | [17] |

Pleiotropic Effects and Cardiovascular Impact

Beyond phosphate and lipid control, research suggests sevelamer has pleiotropic effects that may influence cardiovascular risk factors in CKD patients.[12][21]

-

Inflammation and Oxidative Stress: Sevelamer may reduce systemic inflammation by binding and preventing the absorption of pro-inflammatory bacterial toxins and advanced glycation end-products (AGEs) from the GI tract.[21][22] Studies have shown sevelamer treatment can decrease levels of inflammatory markers like IL-6 and hs-CRP while increasing antioxidant defenses.[16][22]

-

FGF-23: Fibroblast growth factor 23 (FGF-23) is a hormone that rises early in CKD and is linked to left ventricular hypertrophy and mortality.[23] Some studies have demonstrated that sevelamer can lower circulating FGF-23 levels.[19][21] However, a randomized trial in normophosphatemic CKD patients found that 12 weeks of this compound did not significantly reduce C-terminal FGF23 levels compared to placebo.[24]

-

Cardiovascular Structure and Function: The evidence for sevelamer's impact on cardiovascular structure is mixed. While it shows benefits in slowing vascular calcification, a randomized, placebo-controlled trial in 120 patients with stage 3 non-diabetic CKD found that 40 weeks of treatment with this compound did not significantly improve left ventricular mass, function, or arterial stiffness.[23][25]

Caption: Signaling pathway of sevelamer's pleiotropic effects.

Experimental Protocols: Key Methodologies

Protocol: Sevelamer vs. Calcium Acetate on Vascular Calcification[16]

-

Study Design: A randomized, comparative clinical trial.

-

Participants: 50 hyperphosphatemic CKD patients (stages 4 and 5). Patients taking other phosphate binders underwent a two-week washout period.

-

Intervention: Patients were randomly assigned to receive either this compound or calcium acetate for one year.

-

Sevelamer Group: Starting dose of 400 mg three times daily with meals.

-

Calcium Acetate Group: Starting dose of 667 mg three times daily with meals.

-

-

Dosage Titration: Doses of both binders were titrated at two-week intervals to achieve and maintain target serum phosphorus levels (≤4.6 mg/dL for stage 4; ≤5.5 mg/dL for stage 5).

-

Primary Endpoint: Progression of aortic vascular calcification, assessed by multi-slice computed tomography to determine the Aortic Calcification Index (ACI) at baseline, 6 months, and 12 months.

-

Secondary Endpoints: Changes in serum phosphorus, calcium, calcium-phosphate product, iPTH, lipids, and inflammatory markers (IL-6, hs-CRP).

Protocol: FGF23 Reduction Efficacy (FRENCH) Trial[24]

-

Study Design: A multicenter, double-blind, placebo-controlled, parallel-group, randomized trial.

-

Participants: 78 normophosphatemic (serum phosphate < 4.5 mg/dL) patients with CKD (eGFR 15-45 ml/min/1.73m²) and elevated C-terminal FGF23.

-

Intervention: Patients were randomized to receive either this compound or a matching placebo for 12 weeks.

-

Sevelamer Group (n=39): 4.8 g/day (taken as three daily doses).

-

Placebo Group (n=39): Matching placebo.

-

-

Dose Adjustment: The study drug dose was halved if serum phosphate fell below 2.5 mg/dL.

-

Primary Endpoint: Change in serum C-terminal FGF23 levels from baseline to 12 weeks.

-

Secondary Endpoints: Safety and tolerability, changes in other mineral and bone disease markers including serum α-klotho, phosphate, calcium, and iPTH.

Caption: Experimental workflow for a comparative vascular calcification trial.

Safety and Tolerability

This compound is generally well-tolerated.[9] Since it is not systemically absorbed, the risk of systemic toxicity is low.[5][6]

-

Gastrointestinal Effects: The most common adverse events are gastrointestinal in nature, including nausea, vomiting, constipation, diarrhea, and abdominal pain.[6][12]

-

Drug Interactions: By binding other substances, sevelamer can decrease the absorption and bioavailability of certain oral medications, such as ciprofloxacin (B1669076) and mycophenolate mofetil.[5][8] It is recommended to administer such drugs at a different time than sevelamer.[26]

-

Vitamin Absorption: As sevelamer can bind bile acids, it may interfere with the absorption of fat-soluble vitamins (A, D, E, K) and folic acid.[8][26] Monitoring of vitamin levels may be warranted in some patients.[26]

Conclusion

This compound is an effective non-calcium, non-metal phosphate binder for the management of hyperphosphatemia in CKD. It offers equivalent phosphorus-lowering efficacy to sevelamer hydrochloride with a potential advantage in mitigating metabolic acidosis. Compared to calcium-based binders, it reduces the risk of hypercalcemia and may attenuate the progression of vascular calcification. Furthermore, its pleiotropic effects on lipid metabolism, inflammation, and uremic toxins present additional potential benefits, although its impact on hard cardiovascular outcomes requires further elucidation through large-scale clinical trials. Its established efficacy and safety profile make it a valuable therapeutic option in the complex management of mineral and bone disorders in the CKD population.

References

- 1. Sevelamer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]

- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. youtube.com [youtube.com]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. cdn.medpath.com [cdn.medpath.com]

- 9. Efficacy and Tolerability of this compound in Hyperphosphatemic Patients Who Have Chronic Kidney Disease and Are Not on Dialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. This compound: a review in hyperphosphataemia in adults with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]